3-Fluoro-5-(3-hydroxypropyl)picolinonitrile

Description

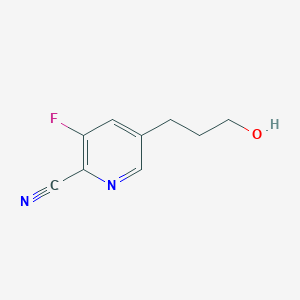

3-Fluoro-5-(3-hydroxypropyl)picolinonitrile (CAS: 1346447-00-4) is a fluorinated pyridine derivative characterized by a nitrile group at the 2-position, a fluorine atom at the 3-position, and a 3-hydroxypropyl substituent at the 5-position of the pyridine ring. With a molecular formula of C₉H₉FN₂O and a molecular weight of 180.18 g/mol, this compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its structural features—such as the nitrile group (which enhances reactivity in cross-coupling reactions) and the hydroxypropyl chain (which improves solubility in polar solvents)—make it valuable for designing bioactive molecules . Commercial samples are available at 95% purity, with pricing ranging from $400/g to $4,800/25 g, depending on quantity .

Propriétés

IUPAC Name |

3-fluoro-5-(3-hydroxypropyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-8-4-7(2-1-3-13)6-12-9(8)5-11/h4,6,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWTUIURZDXJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001212652 | |

| Record name | 2-Pyridinecarbonitrile, 3-fluoro-5-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346447-00-4 | |

| Record name | 2-Pyridinecarbonitrile, 3-fluoro-5-(3-hydroxypropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 3-fluoro-5-(3-hydroxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a fluorine atom onto a picolinonitrile precursor, followed by the introduction of a hydroxypropyl group through a series of reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-5-(3-hydroxypropyl)picolinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-Fluoro-5-(3-hydroxypropyl)picolinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-(3-hydroxypropyl)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the fluorine atom can influence its metabolic stability and binding affinity.

Comparaison Avec Des Composés Similaires

Key Observations:

Hydroxypropyl vs. Propargyl Substituents : The propargyl analog (CAS 1246088-46-9) replaces the hydroxypropyl group with an alkyne, reducing molecular weight and enabling click chemistry applications .

Trifluoromethyl Substitution : The CF₃ analog (CAS 80194-71-4) exhibits higher lipophilicity, making it suitable for membrane-penetrating agrochemicals .

Benzene vs. Pyridine Core : The benzonitrile derivative (CAS 214760-17-5) lacks the pyridine ring’s nitrogen, altering electronic properties and reactivity .

Nitrile vs. Hydroxyl Group : The pyridin-2-ol analog (CAS 1228666-37-2) replaces the nitrile with a hydroxyl group, favoring metal coordination over nucleophilic reactivity .

Physicochemical Properties

- Solubility : The hydroxypropyl group in the target compound enhances aqueous solubility compared to the alkyne and CF₃ analogs, which are more lipophilic .

- Stability: The nitrile group in all picolinonitrile derivatives confers stability under acidic conditions, whereas the propargyl analog may require inert storage to prevent oxidation .

- Reactivity : The trifluoromethyl group (CF₃) in CAS 80194-71-4 increases electron-withdrawing effects, accelerating substitution reactions at the 5-position .

Commercial Availability and Pricing

- The target compound is sold by Combi-Blocks and cataloged in pyridine derivative handbooks, with prices scaling from $400/g (1 g) to $4,800 (25 g) .

- The CF₃ analog (CAS 80194-71-4) is available from CymitQuimica at €42–€588/g, reflecting its higher demand in industrial applications .

- The propargyl variant (CAS 1246088-46-9) requires direct inquiry to suppliers like Ambeed and Toronto Research Chemicals, suggesting specialized use .

Derivatives and Modified Forms

- Boronic Ester Derivatives : The boronate analog (CAS 1356066-65-3) is used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures .

- Trifluoromethyl-Benzonitrile Analog : CAS 80194-71-4’s benzonitrile counterpart (discussed in ) serves as a precursor in fluorinated polymer synthesis .

Activité Biologique

3-Fluoro-5-(3-hydroxypropyl)picolinonitrile is a chemical compound with the molecular formula C9H9FN2O. It is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a fluorine atom at the 3-position and a hydroxypropyl group at the 5-position of the picolinonitrile scaffold, which contributes to its unique properties and biological interactions.

- IUPAC Name : 3-fluoro-5-(3-hydroxypropyl)pyridine-2-carbonitrile

- CAS Number : 1346447-00-4

-

Molecular Structure :

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Nucleophilic Substitution : Introducing a fluorine atom onto a picolinonitrile precursor.

- Hydroxypropyl Group Addition : This is accomplished through reactions involving appropriate reagents and catalysts under controlled conditions.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group enhances solubility and bioavailability, while the fluorine atom may influence metabolic stability and binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves modulation of signaling pathways associated with cell survival and proliferation. Specific studies have highlighted its potential in targeting cancer cells resistant to conventional therapies.

Case Studies

-

Antimicrobial Efficacy :

- A study reported that derivatives of picolinonitrile, including this compound, showed significant inhibition against Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for clinical relevance.

-

Anticancer Studies :

- In a recent research article, this compound was evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer models.

- Results demonstrated a dose-dependent response, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against multiple strains |

| 3-Fluoro-5-(3-hydroxypropyl)pyridine | Moderate | Limited | Less potent than picolinonitrile derivative |

| 3-Fluoro-5-(3-hydroxypropyl)benzonitrile | Yes | Moderate | Similar structure but varied activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.